molecular formula C18H17NO5 B5738685 4-(benzoyloxy)phenyl 4-morpholinecarboxylate

4-(benzoyloxy)phenyl 4-morpholinecarboxylate

Cat. No.: B5738685
M. Wt: 327.3 g/mol
InChI Key: GQVVZYTZZMUFEZ-UHFFFAOYSA-N
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Description

4-(benzoyloxy)phenyl 4-morpholinecarboxylate is an organic compound that features a benzoyloxy group attached to a phenyl ring, which is further connected to a morpholinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzoyloxy)phenyl 4-morpholinecarboxylate typically involves the esterification of 4-hydroxybenzoic acid with morpholine-4-carboxylic acid. This reaction can be catalyzed by various agents, including acid chlorides or anhydrides, under controlled conditions to ensure high yield and purity. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(benzoyloxy)phenyl 4-morpholinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

4-(benzoyloxy)phenyl 4-morpholinecarboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(benzoyloxy)phenyl 4-morpholinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzoyloxy)phenyl 4-morpholinecarboxylate is unique due to the presence of both benzoyloxy and morpholinecarboxylate groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4-benzoyloxyphenyl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c20-17(14-4-2-1-3-5-14)23-15-6-8-16(9-7-15)24-18(21)19-10-12-22-13-11-19/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVVZYTZZMUFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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